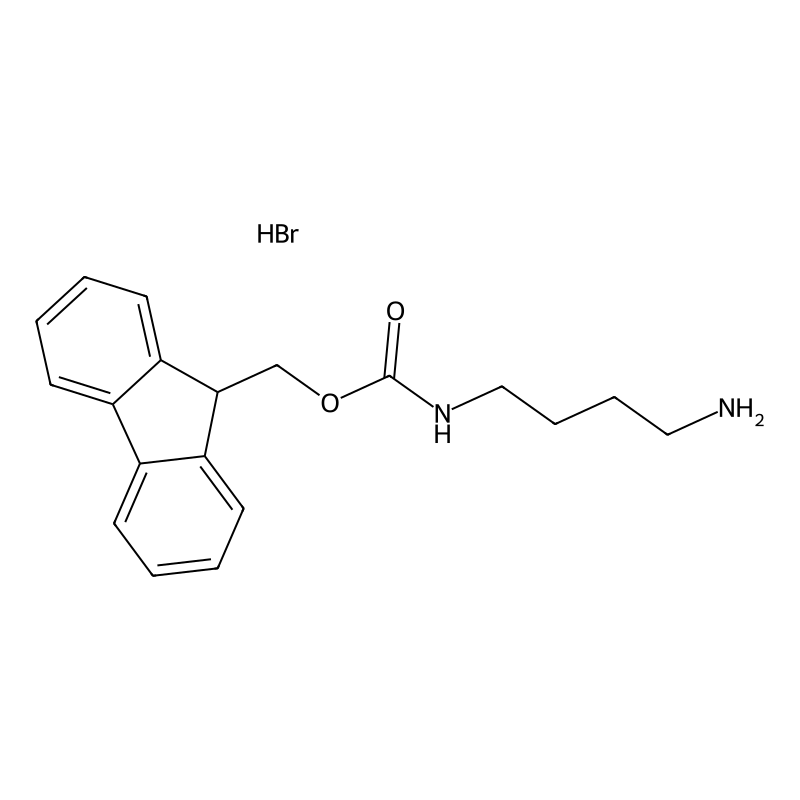

N-Fmoc-1,4-butanediamine hydrobromide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

N-Fmoc-1,4-butanediamine hydrobromide is a key building block used in a specific method of peptide synthesis known as Fmoc/tBu strategy. This strategy relies on the temporary protection of amino acid side chains and the N-terminus (free amine group) of the peptide chain during its construction. N-Fmoc-1,4-butanediamine hydrobromide plays a crucial role in incorporating a four-carbon spacer unit with a primary amine at each end into the peptide sequence [].

Mechanism of Action:

The Fmoc (Fluorenylmethoxycarbonyl) group in N-Fmoc-1,4-butanediamine hydrobromide serves as a temporary protecting group for the N-terminus of the growing peptide chain. During peptide bond formation, the Fmoc group can be selectively removed under mild basic conditions (piperidine) to reveal the free amine, which then reacts with the next amino acid in the sequence []. The 1,4-butanediamine portion of the molecule acts as a spacer unit, introducing a four-carbon chain between the attached amino acids. This spacer unit can be useful for various purposes, such as:

- Increasing peptide flexibility: The additional spacer unit can enhance the conformational freedom of the peptide, potentially improving its binding affinity to target molecules [].

- Introducing specific functionalities: The primary amine at the other end of the spacer unit can be further modified to introduce various functional groups, such as biotin or fluorescent tags, for detection or purification purposes [].

Applications:

N-Fmoc-1,4-butanediamine hydrobromide finds application in the synthesis of a wide range of peptides, including:

- Therapeutic peptides: The ability to introduce spacer units and functional groups makes N-Fmoc-1,4-butanediamine hydrobromide valuable for developing novel therapeutic peptides with improved properties [].

- Peptide-based probes: By incorporating a spacer unit with a functional tag, researchers can design peptide-based probes for studying protein-protein interactions or other biological processes [].

N-Fmoc-1,4-butanediamine hydrobromide is a chemical compound with the molecular formula and a molecular weight of approximately 391.30 g/mol. It is commonly used in the field of organic chemistry, particularly in peptide synthesis and drug development. The compound features a 9-fluorenylmethoxycarbonyl (Fmoc) protective group, which is crucial for protecting amine functionalities during synthetic processes. This compound is often utilized in solid-phase peptide synthesis due to its ability to form stable amide bonds while allowing for subsequent deprotection steps .

- Deprotection Reactions: The Fmoc group can be removed using base conditions, typically with piperidine, allowing the amine functionality to react with other carboxylic acids or activated esters.

- Amide Bond Formation: The free amine can react with carboxylic acids or their derivatives to form amides, which are fundamental in peptide synthesis.

- Coupling Reactions: This compound can be coupled with various amino acids to extend peptide chains, employing coupling agents like Dicyclohexylcarbodiimide (DCC) or N-Hydroxybenzotriazole (HOBt) to facilitate the reaction .

While N-Fmoc-1,4-butanediamine hydrobromide itself may not exhibit direct biological activity, its derivatives and the peptides synthesized using it can have significant biological implications. Compounds synthesized from this building block are often investigated for their pharmaceutical properties, including antimicrobial, anticancer, and antiviral activities. The ability to modify the Fmoc-protected amine allows researchers to design peptides with specific biological functions .

The synthesis of N-Fmoc-1,4-butanediamine hydrobromide typically involves:

- Protection of Amine: The primary amine of 1,4-butanediamine is protected using Fmoc chloride in the presence of a base such as triethylamine.

- Formation of Hydrobromide Salt: The resulting Fmoc-protected diamine is treated with hydrobromic acid to form the hydrobromide salt.

- Purification: The product can be purified through recrystallization or chromatography techniques to obtain high purity suitable for research applications .

N-Fmoc-1,4-butanediamine hydrobromide has several applications:

- Peptide Synthesis: It serves as a key building block in the synthesis of various peptides.

- Drug Development: Its derivatives are explored for potential therapeutic applications in treating diseases.

- Bioconjugation: The compound can be used in bioconjugation strategies where peptides are attached to other biomolecules for enhanced functionality .

Interaction studies involving N-Fmoc-1,4-butanediamine hydrobromide typically focus on its role in peptide interactions with biological targets. Research often investigates how peptides synthesized from this compound interact with receptors or enzymes. These studies help elucidate the mechanisms of action and potential therapeutic effects of peptide-based drugs .

Several compounds share structural similarities with N-Fmoc-1,4-butanediamine hydrobromide. Below is a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| N-Fmoc-1,3-diaminopropane hydrobromide | C₁₈H₂₃BrN₂O₂ | Shorter chain length; different amine positioning |

| N-Fmoc-1,2-diaminoethane hydrobromide | C₁₇H₂₁BrN₂O₂ | Even shorter chain; used in different peptide contexts |

| N-Boc-1,4-butanediamine | C₁₉H₃₉N₂O₂ | Utilizes a different protecting group (Boc) |

N-Fmoc-1,4-butanediamine hydrobromide is distinguished by its specific chain length and protective group, making it particularly suited for solid-phase peptide synthesis compared to other similar compounds .

The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group represents a cornerstone of modern organic synthesis, particularly for protecting amino functionalities in diamine derivatives [1]. The Fmoc protecting group consists of a fluorenyl ring system connected to a methoxycarbonyl moiety, providing both stability and selectivity in synthetic applications [2]. This base-labile protecting group has gained prominence due to its orthogonal reactivity profile and compatibility with solid-phase synthesis methodologies [1].

N-Fmoc-1,4-butanediamine hydrobromide exemplifies the strategic application of Fmoc protection for diamines, where selective mono-protection of one terminal amino group is achieved [3] . The compound, with the systematic name 9-fluorenylmethyl N-(4-aminobutyl)carbamate hydrobromide, has a molecular formula of C19H22N2O2·HBr and a molecular weight of 391.30 g/mol [3] [5] [6]. The synthetic approach typically involves the reaction of 1,4-butanediamine with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) or 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) under carefully controlled conditions [1] [2].

The protection strategy exploits the differential reactivity between the two amino groups when one equivalent of protecting reagent is employed [7]. The reaction proceeds through a nucleophilic substitution mechanism where the primary amine attacks the electrophilic carbonyl carbon of the Fmoc reagent [2]. Optimal protection conditions typically involve the use of sodium bicarbonate as a base in aqueous dioxane systems, maintaining the pH between 8-9 to ensure selective mono-protection while minimizing bis-protection products [2] [7].

The selectivity of mono-protection is enhanced by the statistical factor favoring mono-substitution when equimolar amounts of diamine and protecting reagent are used [7]. This approach has been successfully demonstrated for various diamines, where careful control of reaction stoichiometry and pH allows for high selectivity toward the mono-protected product [7]. The resulting Fmoc-protected diamine maintains one free amino group for subsequent coupling reactions while the protected terminus remains stable under a wide range of reaction conditions [1] [2].

Hydrobromide Salt Formation Mechanisms

The formation of hydrobromide salts represents a fundamental acid-base neutralization process where the free amino group of N-Fmoc-1,4-butanediamine interacts with hydrobromic acid [8] [9]. Hydrobromic acid, being one of the strongest mineral acids known with a pKa of approximately -9, readily protonates the basic amino group of the diamine derivative [9]. The reaction follows classical Brønsted-Lowry acid-base theory, where the amino group acts as a proton acceptor while hydrobromic acid serves as the proton donor [10] [8].

The salt formation mechanism proceeds through a direct proton transfer from the acid to the base, resulting in the formation of an ammonium-bromide ion pair [8] [9]. The thermodynamics of this process strongly favor salt formation due to the large difference in pKa values between the conjugate acid of the amino group (typically around 9-11 for primary aliphatic amines) and hydrobromic acid [8]. This substantial pKa difference ensures complete protonation and salt formation under normal conditions [8].

The hydrobromide salt formation provides several synthetic advantages including enhanced water solubility, improved crystallinity, and increased chemical stability during storage [11] [12]. The ionic nature of the salt allows for better handling properties and facilitates purification through recrystallization techniques [12]. The bromide counterion forms strong ionic interactions with the protonated amino group, creating a stable crystalline lattice structure that enhances the compound's shelf life and handling characteristics [12] [13].

Crystallization kinetics studies have shown that highly soluble salts like hydrobromides require sufficient concentration of ionic species to create suitable crystal nuclei [12]. The crystallization process is influenced by the structure and composition of ionic complexes in solution, where complexes that have analogues in the crystal structure of the crystallizing salt display the lowest critical supersaturation needed for nucleation [12]. This principle explains why hydrobromide salts often crystallize more readily than their corresponding free bases, as the ionic interactions in solution closely match those in the solid state [12].

Comparative Analysis of Hydrobromide vs. Hydrochloride Counterions

The selection between hydrobromide and hydrochloride counterions represents a critical decision in pharmaceutical salt development, with each offering distinct physicochemical properties that influence the overall performance of the compound [11]. Both hydrobromic acid and hydrochloric acid are strong acids that form stable salts with basic nitrogen-containing compounds, but their different ionic radii and electronic properties lead to significant differences in the resulting salt characteristics [11] [9].

Hydrobromide salts generally exhibit different solubility profiles compared to their hydrochloride counterparts due to the larger ionic radius of bromide compared to chloride [11]. The bromide anion, being larger and more polarizable, typically forms more loosely packed crystal structures that can affect dissolution rates and bioavailability [11]. This size difference also influences the lattice energy of the crystalline salt, with hydrobromide salts often showing slightly lower lattice energies due to the reduced charge density of the bromide anion [11].

Hygroscopicity represents another important differentiating factor between these two salt forms [11]. Hydrochloride salts tend to be more hygroscopic than hydrobromide salts, which can impact storage stability and formulation considerations [11]. The lower hygroscopicity of hydrobromide salts often makes them preferable for compounds that are sensitive to moisture or when enhanced storage stability is required [11].

Crystal morphology and habit differ significantly between hydrobromide and hydrochloride salts of the same compound [11]. These differences affect powder flow properties, compressibility, and other mechanical characteristics that are important for pharmaceutical processing [11]. X-ray powder diffraction studies consistently show distinct diffraction patterns between the two salt forms, indicating different crystal packing arrangements [11] [13]. The melting point characteristics also vary, with N-Fmoc-1,4-butanediamine hydrobromide exhibiting a decomposition temperature of approximately 133°C [3] [6], which is typically different from that of the corresponding hydrochloride salt [11].

| Property | Hydrobromide | Hydrochloride |

|---|---|---|

| Ionic radius | 1.96 Å | 1.81 Å |

| Hygroscopicity | Lower | Higher |

| Crystal packing | Typically less dense | More compact |

| Lattice energy | Generally lower | Generally higher |

| Storage stability | Enhanced | Standard |

Optimization of Solid-Phase Synthesis Protocols

Solid-phase peptide synthesis optimization requires careful consideration of multiple parameters that influence coupling efficiency, product purity, and overall synthetic success [14] [15]. The optimization process for N-Fmoc-1,4-butanediamine hydrobromide incorporation into peptide sequences involves systematic evaluation of reaction conditions, solvent systems, and coupling protocols to achieve maximum yields with minimal side reactions [15] [16].

Resin selection plays a fundamental role in optimizing solid-phase synthesis protocols [14] [17] [16]. The choice of solid support affects swelling properties, accessibility of reactive sites, and the overall kinetics of the synthesis process [17] [16]. Polystyrene-based resins such as Wang and Rink amide resins are commonly employed, with their swelling characteristics being critical for ensuring efficient reagent accessibility [16] [18]. The degree of cross-linking in the resin matrix directly influences swelling capacity, with lower cross-linking typically providing better swelling and higher coupling efficiencies [16].

Resin loading density represents another crucial optimization parameter, as higher loading densities can lead to steric hindrance and reduced coupling efficiencies [14] [16]. Loading densities typically range from 0.2 to 0.8 mmol/g, with optimal values depending on the specific sequence being synthesized and the degree of steric hindrance around reactive sites [16]. For N-Fmoc-1,4-butanediamine hydrobromide incorporation, moderate loading densities of 0.3-0.5 mmol/g often provide the best balance between capacity and coupling efficiency [15].

Temperature optimization has emerged as a powerful tool for enhancing coupling reactions and reducing side reactions [14] [19] [20]. Microwave-assisted synthesis protocols have demonstrated significant improvements in both reaction rates and product quality [19] [20]. Typical microwave-assisted coupling conditions involve temperatures of 75-90°C for short duration periods (30-60 seconds), which dramatically reduce reaction times while maintaining or improving coupling efficiencies [19] [20]. These elevated temperatures help overcome diffusion limitations and activation barriers that can impede coupling reactions at room temperature [19].

The implementation of optimization strategies requires systematic evaluation of each parameter while monitoring key performance indicators such as coupling completeness, epimerization levels, and side product formation [14]. Advanced analytical techniques including high-performance liquid chromatography and mass spectrometry are employed to assess the quality of intermediate and final products [14] [15].

Coupling Efficiency in Peptide Assembly

Coupling efficiency represents the most critical parameter in solid-phase peptide synthesis, directly impacting the yield and purity of the final product [21] [22] [14]. For N-Fmoc-1,4-butanediamine hydrobromide, achieving high coupling efficiency requires optimization of multiple interconnected factors including activating reagents, base selection, reaction time, and stoichiometry [21] [22] [23].

The selection of coupling reagents significantly influences the efficiency of amide bond formation between N-Fmoc-1,4-butanediamine hydrobromide and carboxylic acid derivatives [21] [24] [23]. Modern coupling reagents can be categorized into several classes based on their activation mechanisms: carbodiimides (DIC, EDC), phosphonium salts (PyBOP, PyAOP), and uronium/aminium salts (HBTU, HATU, HCTU) [21] [24] [23]. Each class offers distinct advantages and limitations for specific coupling scenarios [21] [23].

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) has emerged as one of the most efficient coupling reagents for challenging couplings [24] [22] [23]. HATU generates highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) esters that exhibit superior reactivity compared to conventional HOBt esters [24] [23]. The enhanced reactivity stems from the lower pKa of HOAt compared to HOBt and the anchimeric assistance provided by the pyridine nitrogen [24] [23]. Studies have demonstrated that HATU can achieve coupling efficiencies exceeding 95% even for sterically hindered amino acids and difficult sequences [22] [23].

PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) represents another highly effective coupling reagent, particularly valuable for its high solubility in DMF (1.5 M) compared to HATU and HBTU (0.45-0.5 M) [23]. This enhanced solubility allows for the preparation of more concentrated reagent solutions, which can improve coupling kinetics through increased local concentrations [23]. PyBOP also offers the advantage of not forming guanidinium side products when used in excess, unlike uronium-based reagents [25] [23].

| Coupling Reagent | Solubility in DMF (M) | Mechanism | Relative Efficiency |

|---|---|---|---|

| HATU | 0.45 | Uronium activation | Very High |

| HBTU | 0.5 | Uronium activation | High |

| HCTU | 0.8 | Uronium activation | High |

| PyBOP | 1.5 | Phosphonium activation | High |

| COMU | 1.5 | Uronium activation | Very High |

Base selection critically influences coupling efficiency, with N,N-diisopropylethylamine (DIEA) being the most commonly employed base for Fmoc chemistry [26] [27] [28]. DIEA functions as a non-nucleophilic base that effectively neutralizes the acid generated during coupling reactions without competing with the desired nucleophilic attack by the amino group [27] [28]. The sterically hindered nature of DIEA prevents it from forming undesired amide bonds with activated carboxylic acids, making it ideal for coupling reactions involving N-Fmoc-1,4-butanediamine hydrobromide [27] [28].

The optimization of reagent stoichiometry represents a critical factor in achieving high coupling efficiencies [21] [29]. Typical protocols employ 3-5 equivalents of Fmoc-amino acid, 3-5 equivalents of coupling reagent, and 6-10 equivalents of base relative to the resin loading [21] [23]. For difficult couplings or when using N-Fmoc-1,4-butanediamine hydrobromide as a building block, increased equivalents (up to 10 equivalents) may be necessary to drive reactions to completion [21] [29].

Reaction time optimization involves balancing the need for complete coupling against the risk of side reactions [30] [14]. Standard coupling times range from 30 minutes to 2 hours at room temperature, with microwave-assisted protocols reducing these times to 30-60 seconds at elevated temperatures [19] [20]. The use of real-time monitoring techniques such as the Kaiser test or automated UV monitoring allows for precise determination of coupling completion [14].

Solvent Systems and Reaction Kinetics

Solvent selection represents a fundamental aspect of solid-phase peptide synthesis optimization, directly affecting resin swelling, reagent solubility, and reaction kinetics [31] [32] [16]. The traditional solvent system based on N,N-dimethylformamide (DMF) has been extensively studied and optimized for Fmoc chemistry, but alternative solvent systems are increasingly being explored for both environmental and performance reasons [33] [31] [32] [34].

DMF remains the gold standard solvent for solid-phase peptide synthesis due to its excellent solvating properties for both polar and nonpolar compounds [35] [31]. DMF effectively swells polystyrene-based resins, dissolves a wide range of coupling reagents and protected amino acids, and provides favorable reaction kinetics for amide bond formation [31]. However, DMF suffers from several disadvantages including tendency to decompose over time (releasing dimethylamine), potential for N-formylation side reactions, and environmental concerns related to its toxicity [31] [32].

N-Methylpyrrolidone (NMP) has emerged as a superior alternative to DMF in many applications, particularly for challenging sequences prone to aggregation [35] [31] [36]. NMP is more polar than DMF and provides better solvation of peptide chains, which can significantly improve coupling yields for hydrophobic and aggregation-prone sequences [35] [31]. Comparative studies have shown that NMP can reduce aggregation and precipitation during peptide elongation, ultimately leading to higher crude yields and purities [35] [31].

The polarity difference between DMF and NMP has significant implications for peptide synthesis involving hydrophobic building blocks like N-Fmoc-1,4-butanediamine hydrobromide [35]. DMF, being slightly more polar, tends to better solubilize coupling reagents and can maintain higher concentrations of activated species [35]. However, this increased polarity can sometimes exacerbate aggregation issues with hydrophobic peptide sequences [35]. NMP's intermediate polarity provides a balance that often results in improved synthesis outcomes for challenging sequences [35].

| Solvent Property | DMF | NMP | NBP |

|---|---|---|---|

| Dielectric constant | 36.7 | 32.0 | 25.5 |

| Boiling point (°C) | 153 | 202 | 245 |

| Viscosity (cP, 25°C) | 0.92 | 1.65 | 2.3 |

| Resin swelling capacity | High | High | Moderate |

| Environmental profile | Poor | Moderate | Good |

Recent developments in green chemistry have led to the investigation of more environmentally benign solvent systems [33] [32] [34] [36]. N-Butylpyrrolidinone (NBP) has shown particular promise as a replacement for DMF, demonstrating not only reduced environmental impact but also improved synthetic performance in certain applications [36]. Studies have shown that NBP can reduce racemization and aspartimide formation compared to DMF, while maintaining comparable coupling efficiencies [36].

Reaction kinetics in solid-phase peptide synthesis follow pseudo-first-order kinetics due to the high local concentration of functional groups on the solid phase [30]. The overall rate is often limited by diffusion of reagents into the resin matrix rather than the intrinsic chemical reactivity [30] [17]. This diffusion-limitation makes solvent selection particularly critical, as solvents that provide better resin swelling and improved mass transfer can dramatically enhance reaction rates [30] [17].

The optimization of solvent systems must also consider the specific requirements for Fmoc deprotection reactions [37] [38]. Piperidine-based deprotection solutions require solvents that maintain the base in solution and provide efficient mass transfer for both the base and the generated byproducts [37] [38]. DMF excels in this application due to its excellent solvating properties for piperidine and its ability to dissolve the dibenzofulvene byproduct generated during Fmoc removal [37] [38].

Mixed solvent systems have shown promise for optimizing both coupling and deprotection steps [33] [32]. Binary mixtures of green solvents can be tuned to provide optimal polarity and viscosity profiles for specific synthetic challenges [32]. These systems offer the flexibility to adjust solvent properties during synthesis by varying the composition of the binary mixture, providing a novel approach to side reaction mitigation [32].

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant